2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-[6-(azidomethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H12N4O/c1-9(2,14)8-5-3-4-7(12-8)6-11-13-10/h3-5,14H,6H2,1-2H3 |
InChI Key |
IVVPYTQBOKXDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)CN=[N+]=[N-])O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 6 Azidomethyl 2 Pyridyl Propan 2 Ol
Strategies for Constructing the 2,6-Disubstituted Pyridine (B92270) Core
Regioselective Functionalization of Pyridine Precursors
The direct and regioselective functionalization of the pyridine ring is a powerful strategy for introducing substituents at the 2 and 6 positions. One common approach involves the addition of Grignard reagents to pyridine N-oxides, which can lead to 2-substituted pyridines. By selecting the appropriate subsequent reactions, this method can be extended to achieve 2,6-disubstitution. organic-chemistry.org Another technique utilizes the inherent reactivity of pyridine derivatives. For instance, 3-chloropyridines can undergo regioselective lithiation followed by reaction with various electrophiles to introduce functionality at specific positions, which can be a stepping stone towards a 2,6-disubstituted pattern. rsc.orgnih.gov
Palladium-catalyzed reactions have also emerged as a versatile tool for the regioselective synthesis of 2,6-disubstituted pyridines. rsc.orgresearchgate.net These methods often involve the denitrogenation of pyridotriazoles to generate metal-carbene intermediates that can be selectively functionalized. rsc.orgresearchgate.net
| Precursor Type | Reagents/Conditions | Outcome |
| Pyridine N-oxides | Grignard reagents, then Acetic Anhydride or DMF | 2-Substituted or 2,6-Disubstituted Pyridines organic-chemistry.org |
| 3-Chloropyridines | n-BuLi, then various electrophiles | Regioselectively functionalized pyridines rsc.orgnih.gov |
| Pyridotriazoles | Palladium catalyst, aerobic oxidation | 2,6-Disubstituted Pyridines rsc.orgresearchgate.net |
Synthesis from Pyridine Dicarboxylic Acid Derivatives
Pyridine-2,6-dicarboxylic acid and its derivatives are readily available and serve as excellent starting materials for the synthesis of 2,6-disubstituted pyridines. oist.jp The carboxylic acid groups can be converted into a variety of other functional groups. For instance, the dicarboxylic acid can be synthesized by the oxidation of 2,6-lutidine. patsnap.comgoogle.com
The dicarboxylic acid can then be converted to the corresponding acyl chlorides, which are highly reactive intermediates. nih.gov These acyl chlorides can react with a range of nucleophiles to introduce diverse substituents at the 2 and 6 positions. nih.govmdpi.com
| Starting Material | Key Transformation | Intermediate/Product |
| 2,6-Lutidine | Oxidation (e.g., with KMnO4) | Pyridine-2,6-dicarboxylic acid patsnap.comgoogle.com |
| Pyridine-2,6-dicarboxylic acid | Reaction with oxalyl chloride | Pyridine-2,6-dicarbonyl dichloride nih.gov |
| Pyridine-2,6-dicarbonyl dichloride | Reaction with alcohols/amines | 2,6-Diester/diamide derivatives nih.govmdpi.com |
Approaches via 2,6-Diacetyl Pyridine Intermediates
2,6-Diacetylpyridine (B75352) is another valuable intermediate for accessing 2,6-disubstituted pyridines. guidechem.com It can be synthesized from pyridine-2,6-dicarboxylic acid derivatives through reactions with organometallic reagents. wikipedia.orgresearchgate.net For example, the reaction of N2,N2,N6,N6-tetraethyl-2,6-pyridinedicarboxamide with methylmagnesium chloride yields 2,6-diacetylpyridine. chemicalbook.com
The ketone functional groups in 2,6-diacetylpyridine are amenable to a wide array of chemical modifications. For instance, they can undergo Grignard reactions to introduce tertiary alcohol functionalities, which is a direct route to the propan-2-ol moiety found in the target molecule.
| Precursor | Reagents | Product |
| N2,N2,N6,N6-tetraethyl-2,6-pyridinedicarboxamide | Methylmagnesium chloride | 2,6-Diacetylpyridine chemicalbook.com |
| 2,6-Pyridinedicarbonitrile | Methylmagnesium bromide | 2,6-Diacetylpyridine wikipedia.org |
Installation of the Azidomethyl Moiety
Once the 2,6-disubstituted pyridine core with the propan-2-ol group at one position is established, the final key step is the introduction of the azidomethyl group at the other 2-position.
Nucleophilic Substitution of Halogenated Pyridine Derivatives with Azide (B81097)
A common and effective method for introducing the azide group is through the nucleophilic substitution of a corresponding halogenated precursor. nih.gov In the context of synthesizing 2-[6-(azidomethyl)-2-pyridyl]propan-2-ol, the immediate precursor is often 2-[6-(bromomethyl)-2-pyridyl]propan-2-ol or 2-[6-(chloromethyl)-2-pyridyl]propan-2-ol. chemscene.comgoogle.com
The reaction typically involves treating the halogenated pyridine with an azide salt, such as sodium azide, in a suitable solvent. This SN2 reaction displaces the halide to form the desired azidomethyl group. nih.gov This strategy has been successfully employed for the synthesis of related compounds like 2,6-bis(azidomethyl)pyridine (B15073304) from 2,6-bis(bromomethyl)pyridine. researchgate.net
| Halogenated Precursor | Azide Source | General Conditions |
| 2-[6-(Bromomethyl)-2-pyridyl]propan-2-ol chemscene.com | Sodium Azide | Polar aprotic solvent (e.g., DMF, DMSO) |
| 2-[6-(Chloromethyl)-2-pyridyl]propan-2-ol google.com | Sodium Azide | Polar aprotic solvent |
| 2,6-Bis(bromomethyl)pyridine | Sodium Azide | DMF |
Direct Azidation Protocols (e.g., via TMSN3/BF3·Et2O)
Direct azidation methods offer an alternative to the two-step process of halogenation followed by substitution. Trimethylsilyl azide (TMSN3) is a versatile reagent for this purpose. researchgate.net In the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·Et2O), TMSN3 can react with certain substrates to introduce the azide functionality. rsc.org While direct azidation of a methyl group on the pyridine ring is challenging, this method can be applied to activated substrates like alcohols or carbonyls under specific conditions.
| Substrate Type | Reagent System | Potential Application |
| Alcohols/Carbonyls | TMSN3 / Lewis Acid | Direct conversion to azides |
| Alkylidenecyclopropanes | TMSN3 / Lewis Acid | Formation of azide-containing compounds rsc.org |
Alternative Routes to Azidomethyl Functionality
The introduction of the azidomethyl group onto the pyridine ring is a critical step. While direct azidomethylation is uncommon, the functionality is typically installed via a two-step process involving the creation of a suitable leaving group at the methyl position, followed by nucleophilic substitution with an azide source. Common precursors include hydroxymethyl or halomethyl pyridines.
Alternative strategies for forming the C-N₃ bond offer flexibility in synthesis and can be adapted based on precursor availability and reaction conditions. These methods include:
Nucleophilic Substitution: The most common method involves the substitution of a leaving group (e.g., halide, tosylate, mesylate) on a methyl group attached to the pyridine ring. This is typically achieved by reacting the corresponding 2-(6-(halomethyl)-2-pyridyl)propan-2-ol or a protected precursor with an alkali metal azide like sodium azide (NaN₃) or lithium azide (LiN₃) in a polar aprotic solvent such as DMF or DMSO. Microwave-promoted substitutions have been shown to be rapid and efficient for generating alkyl azides from halides or tosylates in aqueous media. organic-chemistry.org
Diazotransfer Reactions: Primary amines can be converted to azides using diazotransfer reagents. For instance, a precursor like 2-(6-(aminomethyl)-2-pyridyl)propan-2-ol could be converted to the target azide. Reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide are effective for this transformation. organic-chemistry.org The synthesis of aromatic azides from amines can also be accomplished under mild conditions using tert-butyl nitrite (B80452) and azidotrimethylsilane. organic-chemistry.org
Ring-Opening of Aziridines: Chiral β-amino alcohols, which are structurally related to the target molecule, can be converted into aziridines. Subsequent ring-opening with an azide source like hydrazoic acid (HN₃) can yield azido (B1232118) amines. nih.gov This method offers stereochemical control but requires the synthesis of a suitable aziridine (B145994) precursor.
Mitsunobu Reaction: A direct conversion of a hydroxyl group to an azide is possible using the Mitsunobu reaction. Treatment of a precursor like 2-(6-(hydroxymethyl)-2-pyridyl)propan-2-ol with hydrazoic acid (HN₃) or a surrogate like diphenylphosphoryl azide (DPPA) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) can furnish the azide. However, this reaction can be inefficient or lead to mixtures of diastereomers in complex molecules. nih.gov
| Method | Precursor | Reagents | Key Features |
| Nucleophilic Substitution | 2-(6-(Halomethyl)pyridin-2-yl)propan-2-ol | NaN₃, DMF | Widely applicable, reliable, efficient with good leaving groups. organic-chemistry.org |
| Diazotransfer | 2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol | TfN₃ or Imidazole-1-sulfonyl azide | Converts primary amines to azides; useful if the amine is more accessible. organic-chemistry.org |
| Ring-Opening | Chiral aziridine derived from a β-amino alcohol | HN₃ | Provides stereochemical control but requires additional steps to form the aziridine. nih.gov |
| Mitsunobu Reaction | 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol | HN₃, PPh₃, DEAD | Direct conversion of an alcohol to an azide; can have variable efficiency. nih.gov |
Formation of the Propan-2-ol Side Chain
The tertiary alcohol moiety, propan-2-ol, can be constructed on the pyridine ring through several established organometallic and reduction methodologies. The choice of method often depends on the availability of the starting carbonyl-containing pyridine precursor.
A direct and efficient method for creating the tertiary propan-2-ol group is the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to a suitable ketone precursor. In this case, the key intermediate would be 2-acetyl-6-(azidomethyl)pyridine or a protected version thereof.
The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acetyl group. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol. This method is generally high-yielding and is a standard procedure for the formation of tertiary alcohols. rsc.orgnih.gov The regioselectivity of Grignard additions to activated pyridinium (B92312) salts is well-documented, typically favoring addition at the 4-position, but addition to a neutral pyridine's side-chain ketone is a direct and predictable transformation. acs.org
Reaction Scheme: Starting Material: 2-acetyl-6-(azidomethyl)pyridine Reagents: 1. MeMgBr in Et₂O or THF; 2. H₃O⁺ (workup) Product: this compound
The reaction tolerates a wide range of functional groups, although the azide group's compatibility should be considered, as Grignard reagents can potentially react with azides, albeit typically under harsher conditions than those required for ketone addition.
While the addition of a Grignard reagent to a ketone precursor is a primary method for forming the tertiary alcohol, related reductive strategies can also be envisioned, particularly if starting from different oxidation states of the side chain. For instance, if the precursor were an ester, such as methyl 2-(6-(azidomethyl)pyridin-2-yl)propanoate, a two-fold addition of a methyl Grignard reagent would be required to generate the tertiary alcohol.
Alternatively, the reduction of a ketone is a common method for producing secondary alcohols. For example, the reduction of 2-acetyl-6-substituted pyridines can be achieved using various reducing agents to form the corresponding secondary alcohol, 1-[6-(azidomethyl)-2-pyridyl]ethanol. acs.org However, to form the specific tertiary alcohol, this compound, a reduction pathway is not direct from a simple ketone or ester precursor without the addition of a carbon unit. A related synthesis of 2-(pyridin-2-yl)propan-1-ol (B2951110) involves the reduction of the corresponding methyl ester using lithium aluminium hydride (LiAlH₄). chemicalbook.com This highlights the utility of hydride reagents in modifying carbonyl functionalities on the pyridine scaffold.
| Carbonyl Precursor | Reagent(s) | Product Type | Relevance to Target Synthesis |
| Ketone (e.g., 2-acetylpyridine (B122185) derivative) | MeMgBr | Tertiary Alcohol | Direct route : Forms the desired propan-2-ol side chain. rsc.org |
| Ketone (e.g., 2-acetylpyridine derivative) | NaBH₄, LiAlH₄ | Secondary Alcohol | Not a direct route to the target tertiary alcohol, but a common transformation for related structures. acs.org |
| Ester (e.g., methyl 2-pyridinecarboxylate derivative) | 2 eq. MeMgBr | Tertiary Alcohol | A viable, though less direct, route compared to starting from the ketone. |
| Ester (e.g., methyl 2-pyridinecarboxylate derivative) | LiAlH₄ | Primary Alcohol | Not a direct route; demonstrates the utility of powerful reducing agents for pyridine esters. chemicalbook.com |
The target compound, this compound, is achiral as the propan-2-ol side chain has two identical methyl groups. However, if one of the methyl groups were replaced with a different substituent, a chiral center would be created. The principles of stereocontrolled synthesis are highly relevant for analogous chiral pyridine derivatives.
For the synthesis of chiral tertiary alcohols from prochiral ketones, asymmetric Grignard additions can be employed. This typically involves the use of a chiral ligand to modulate the approach of the organometallic reagent. rsc.org For instance, chiral 1,2-diaminocyclohexane (DACH)-derived tridentate ligands have been used to achieve high enantioselectivity in the addition of Grignard reagents to various ketones. rsc.org
Furthermore, the stereoselective reduction of ketone precursors is a well-established field. Asymmetric transfer hydrogenation or catalytic hydrogenation using chiral catalysts, such as Ru(OAc)₂{(S)-binap}, can produce chiral secondary alcohols with high enantiomeric excess from 2-acetyl-6-substituted pyridines. acs.orgacs.org While this produces a secondary alcohol, the underlying principle of using a chiral catalyst to control the stereochemical outcome at the carbon adjacent to the pyridine ring is directly applicable to the synthesis of related chiral structures. rsc.org
Orthogonal Protection and Deprotection Strategies for Azide and Hydroxyl Groups
In a multi-step synthesis, it may be necessary to selectively protect the azide and hydroxyl functionalities to prevent them from interfering with subsequent reactions. Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct conditions without affecting other protecting groups in the molecule. fiveable.mebiosynth.com
Hydroxyl Group Protection: The tertiary hydroxyl group in this compound can be protected with a variety of groups. Common choices include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are typically stable to a wide range of conditions but are readily cleaved by fluoride (B91410) sources (e.g., TBAF). Other options include benzyl (B1604629) (Bn) ethers, removed by hydrogenolysis, or acid-labile groups like trityl (Tr) or tetrahydropyranyl (THP).
Azide Group Stability and Deprotection: The azide group is a robust functionality, stable to many common reaction conditions, including those used for the installation and removal of many standard hydroxyl protecting groups (e.g., acidic or basic conditions for silyl ethers). sigmaaldrich.com The azide can be selectively reduced to a primary amine under mild conditions, most commonly via the Staudinger reaction using a phosphine (B1218219) like PPh₃ followed by hydrolysis, or by catalytic hydrogenation (H₂/Pd-C). sigmaaldrich.com This reduction is orthogonal to the cleavage of many hydroxyl protecting groups.
An orthogonal strategy could involve protecting the hydroxyl group as a TBDMS ether. This group is stable to the nucleophilic conditions used to introduce the azide and to the mild reduction of the azide to an amine (if using the Staudinger ligation). Conversely, the azide group is stable to the fluoride-mediated deprotection of the TBDMS ether.
| Functional Group | Protecting Group (PG) | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Hydroxyl (-OH) | TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, Imidazole, DMF | TBAF, THF | Azide reduction (Staudinger) |
| Hydroxyl (-OH) | Bn (Benzyl) | BnBr, NaH, THF | H₂, Pd/C | Azide group (stable to base) |
| Azide (-N₃) | (Considered robust; often no PG needed) | N/A | PPh₃, then H₂O (Staudinger) or H₂, Pd/C | TBDMS deprotection (TBAF) |
Process Intensification and Scalability Considerations for this compound Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, efficiency, cost, and environmental impact. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com
Safety with Azides: Organic azides are high-energy compounds that can be explosive, particularly at elevated temperatures or in concentrated form. A key scalability consideration is the safe handling of azide-containing intermediates. researchgate.net Flow chemistry offers a significant safety advantage. cam.ac.uk By performing the azidation step (e.g., substitution of a halide with NaN₃) in a continuous flow reactor, only a small amount of the potentially hazardous azide is present at any given time, minimizing the risk of a thermal runaway. researchgate.netcam.ac.uk This approach also allows for better control over reaction temperature and time. Greener methods for azide synthesis, such as using less volatile reactants, can also enhance safety. rsc.org
Route Optimization for Scalability: For large-scale synthesis, routes with fewer steps, high yields, and readily available, inexpensive starting materials are preferred. acs.org The Grignard addition to an acetylpyridine precursor is generally a robust and scalable reaction. However, the synthesis of the 2-acetyl-6-(halomethyl)pyridine intermediate would need to be optimized. The scalability of pyridine derivative syntheses often faces challenges that can be addressed through careful selection of catalysts and reaction conditions to avoid low-yielding steps. mdpi.comresearchgate.net
Downstream Processing and Purification: Purification by column chromatography is often not feasible on an industrial scale. Developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable. This involves minimizing side-product formation by optimizing reaction conditions (temperature, concentration, stoichiometry).
Telescoping Reactions: To improve efficiency, multiple reaction steps can be "telescoped," where the product of one step is used directly in the next without isolation and purification. For example, after the Grignard addition to the ketone, the resulting crude alcohol might be carried directly into a subsequent protection step if needed, avoiding a separate workup and purification.
Chemical Reactivity and Mechanistic Investigations of 2 6 Azidomethyl 2 Pyridyl Propan 2 Ol
Azide (B81097) Reactivity: 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition of azides and alkynes is a powerful method for synthesizing 1,2,3-triazoles. While the thermal, uncatalyzed reaction is possible, it often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov The introduction of metal catalysts, specifically copper(I) and ruthenium(II), has revolutionized this transformation by dramatically accelerating the reaction rate and providing exquisite control over the regiochemical outcome. nih.govorganic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its reliability, high yields, and exceptional regioselectivity. nih.govrsc.org This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides like 2-[6-(azidomethyl)-2-pyridyl]propan-2-ol. nih.govnih.gov The reaction is robust, proceeding under mild, often aqueous conditions, and tolerates a wide array of functional groups. organic-chemistry.org
The mechanism of the CuAAC reaction is significantly different from the concerted pathway of the uncatalyzed thermal reaction. nih.govnih.gov It proceeds through a stepwise pathway involving copper-acetylide intermediates. nih.gov While the precise nature of the active catalytic species has been a subject of extensive study, with evidence supporting the involvement of polynuclear copper complexes, a generally accepted catalytic cycle can be described as follows: nih.govtdl.org
Formation of Copper(I)-Acetylide: The cycle begins with the reaction of a terminal alkyne with a Cu(I) catalyst to form a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to generate a copper(I)-acetylide intermediate. nih.gov Kinetic studies suggest that the reaction rate is second order with respect to the copper(I) concentration, indicating that dinuclear copper acetylides are likely the key reactive species. nih.gov
Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper-acetylide complex. The pre-reactive complexation brings the azide and alkyne into proximity, oriented for the subsequent cycloaddition. nih.gov
Cycloaddition and Ring Formation: A nucleophilic attack from the terminal nitrogen of the azide onto the internal carbon of the copper-activated alkyne leads to the formation of a six-membered copper-containing metallacycle. organic-chemistry.org
Ring Contraction and Product Release: This intermediate is unstable and undergoes ring contraction to a more stable triazolyl-copper derivative. organic-chemistry.org
Protonolysis: The final step is protonolysis, where a proton source cleaves the carbon-copper bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org
A defining feature of the CuAAC reaction is its exceptional regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the thermal reaction which produces mixtures of 1,4- and 1,5-regioisomers. nih.gov
The origin of this selectivity lies in the stepwise, copper-mediated mechanism. Density Functional Theory (DFT) calculations have shown that the formation of the six-membered metallacycle intermediate strongly favors the pathway that ultimately leads to the 1,4-isomer. nih.gov The coordination of the azide to the dinuclear copper-acetylide complex orients the reactants in a way that makes the alternative pathway, which would lead to the 1,5-isomer, energetically unfavorable. nih.govresearchgate.net The formation of the initial carbon-nitrogen bond occurs between the terminal nitrogen of the azide and the internal, more electrophilic carbon of the alkyne, which is activated by the copper catalyst. nih.gov This specific bonding sequence dictates the regiochemical outcome, ensuring the regiospecific formation of the 1,4-disubstituted product. nih.gov
The efficiency and biocompatibility of the CuAAC reaction are critically dependent on the ligand used to stabilize the active Cu(I) catalytic species. nih.gov Copper(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous and aerobic environments. tdl.org Accelerating ligands serve to protect the copper from these deactivating pathways and enhance the reaction rate. nih.gov
For a substrate like this compound, the pyridine (B92270) nitrogen itself can act as an internal, chelating ligand. nih.gov Picolyl azides (azides with an adjacent pyridine ring) have been shown to accelerate the CuAAC reaction, particularly at low copper concentrations. nih.govfrontiersin.org This "chelation-assisted" effect is presumed to arise from the ability of the pyridine to increase the local concentration of the copper catalyst near the azide moiety, thereby promoting the formation of the key metallacycle intermediate. nih.govfrontiersin.org
Beyond this intrinsic property, a variety of external ligands have been developed to optimize the CuAAC reaction. Key considerations in ligand design include:
Stabilization of Cu(I): Ligands prevent the oxidation of Cu(I) to Cu(II) and its disproportionation. nih.gov
Solubility: Water-soluble ligands are crucial for biocompatible applications. frontiersin.org
Reaction Acceleration: Ligands can significantly increase the catalytic turnover rate. nih.gov
Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are highly effective. nih.govscispace.com Pyridinyl-triazole and pyridine-phosphinimine ligands have also been developed and shown to be superior for promoting CuAAC reactions, offering low catalyst loadings and rapid reaction times under ambient, open-flask conditions. researchgate.netrsc.orgexlibrisgroup.comresearchgate.net The development of such advanced catalytic systems is crucial for applications in bioconjugation, where low catalyst concentrations and minimal toxicity are paramount. nih.govfrontiersin.orgnih.gov
Table 1: Comparison of Ligands for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Ligand Type | Key Features | Typical Reaction Conditions | Biocompatibility |
|---|---|---|---|
| Internal (Picolyl Azide) | Chelation-assisted catalysis; accelerates reaction at low Cu(I) concentrations. nih.govfrontiersin.org | Can be used with or without external ligands. | High, as it is part of the substrate. |
| Tris(triazolylmethyl)amines (e.g., THPTA) | High water solubility; stabilizes Cu(I) against oxidation; accelerates reaction. nih.govfrontiersin.org | Aqueous buffers, room temperature. | Good; widely used in bioconjugation. scispace.com |
| Pyridinyl-triazoles | Highly efficient; allows for low catalyst loadings and facile recyclability. researchgate.netexlibrisgroup.com | Ambient temperature, open-flask. | Generally good for synthetic applications. |
| Bathophenanthroline Sulfonate (BPS) | Optimized for bioconjugation; forms a stable catalyst complex. nih.gov | Requires air-free techniques due to oxygen sensitivity. | Good, but catalyst is oxygen-sensitive. nih.gov |
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and highly regioselective route to the alternative 1,5-disubstituted 1,2,3-triazole isomers. acs.orgresearchgate.netchalmers.se This transformation significantly expands the synthetic utility of the azide-alkyne cycloaddition, allowing for the creation of molecular architectures that are inaccessible via the copper-catalyzed route. researchgate.net
The mechanism of the RuAAC reaction is fundamentally different from that of CuAAC and is responsible for its inverted regioselectivity. organic-chemistry.orgorganic-chemistry.orgnih.gov The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov
The proposed catalytic cycle involves the following key steps: organic-chemistry.orgorganic-chemistry.orgnih.gov
Ligand Exchange: The reaction initiates with the displacement of a ligand from the ruthenium center by the alkyne, forming a ruthenium-alkyne π-complex.
Oxidative Coupling: This is the regioselectivity-determining step. The azide and the coordinated alkyne undergo an oxidative coupling to form a six-membered ruthenacycle intermediate. nih.govresearchgate.net Crucially, the first carbon-nitrogen bond forms between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne. organic-chemistry.orgnih.gov For a terminal alkyne, this is the internal carbon, which leads to the 1,5-substitution pattern.
Reductive Elimination: The final step is a rate-determining reductive elimination from the ruthenacycle, which expels the 1,5-disubstituted 1,2,3-triazole product and regenerates the active Ru(II) catalyst. organic-chemistry.orgnih.gov
This mechanistic pathway, supported by experimental evidence and DFT calculations, cleanly explains the exclusive formation of 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC is also effective for the cycloaddition of internal alkynes, yielding fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction must typically be performed under an inert atmosphere, as the catalytic process can be sensitive to atmospheric oxygen. nih.gov
Table 2: Regioselectivity of Catalyzed Azide-Alkyne Cycloadditions
| Catalyst System | Reaction Name | Predominant Product | Key Mechanistic Feature |
|---|---|---|---|
| Copper(I) | CuAAC | 1,4-Disubstituted 1,2,3-Triazole nih.gov | Stepwise process via copper-acetylide intermediate. nih.gov |
| Ruthenium(II) (e.g., [Cp*RuCl]) | RuAAC | 1,5-Disubstituted 1,2,3-Triazole acs.orgchalmers.se | Oxidative coupling to form a six-membered ruthenacycle. nih.govresearchgate.net |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Comparison of RuAAC with CuAAC in Terms of Scope and Applications
The azide group in this compound is a versatile functional handle, particularly for cycloaddition reactions. The two most prominent metal-catalyzed azide-alkyne cycloadditions (AAC) are the copper-catalyzed (CuAAC) and the ruthenium-catalyzed (RuAAC) variants. These reactions differ significantly in their regioselectivity, scope, and applications.
The copper(I)-catalyzed reaction, often considered the quintessential "click" reaction, exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net In contrast, ruthenium(II) catalysts, typically featuring a cyclopentadienyl (B1206354) ligand, direct the cycloaddition to produce 1,5-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net This difference in regioselectivity is a key advantage, as it provides access to distinct triazole isomers with different chemical and physical properties. nih.gov
A major distinction in their scope is the type of alkyne that can be employed. CuAAC is generally restricted to terminal alkynes due to its mechanism involving the formation of a copper acetylide intermediate. chalmers.seacs.org Conversely, RuAAC can effectively catalyze the reaction of both terminal and internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. chalmers.seacs.org This broader alkyne scope significantly expands the range of accessible triazole products.
Both reactions exhibit a high tolerance for a wide array of functional groups, a hallmark of click chemistry. chalmers.se However, the choice of catalyst can be crucial. While Cu(I) catalysts are widely used, concerns about cellular toxicity can limit their application in biological systems. rsc.org Ruthenium catalysts, while also metals, offer an alternative that may be more suitable for certain biological applications. nih.gov
The applications of these two reactions are vast and span numerous scientific disciplines. CuAAC has been extensively used in bioconjugation, drug discovery, materials science, and polymer chemistry. researchgate.net The RuAAC reaction, while not as widely adopted as CuAAC, is rapidly gaining traction and has found applications in medicinal chemistry, polymer synthesis, and the construction of supramolecular structures. researchgate.netchalmers.se The ability of RuAAC to utilize internal alkynes makes it particularly valuable for creating more complex and sterically hindered triazole linkages.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Regioselectivity | 1,4-disubstituted 1,2,3-triazoles nih.govresearchgate.net | 1,5-disubstituted 1,2,3-triazoles researchgate.netresearchgate.net |
| Alkyne Scope | Primarily terminal alkynes chalmers.seacs.org | Terminal and internal alkynes chalmers.seacs.org |
| Catalyst | Copper(I) species nih.gov | Ruthenium(II) complexes (e.g., Cp*RuCl) researchgate.netresearchgate.net |
| Mechanism | Involves a copper acetylide intermediate chalmers.se | Proceeds via a ruthenacycle intermediate wikipedia.org |
| Common Applications | Bioconjugation, drug discovery, materials science researchgate.net | Medicinal chemistry, polymer synthesis, supramolecular chemistry researchgate.netchalmers.se |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An alternative to metal-catalyzed cycloadditions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction obviates the need for a metal catalyst by utilizing a highly strained cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn The driving force for the reaction is the release of ring strain in the cyclic alkyne as it forms the more stable triazole ring.
A significant advantage of SPAAC is its bioorthogonality; the reaction can proceed in complex biological environments, including living cells, without interfering with native biochemical processes. nih.gov This has made SPAAC an invaluable tool for in vivo imaging and bioconjugation. rsc.orgacs.org The reaction is highly efficient and proceeds under mild conditions.
For this compound, SPAAC would involve its reaction with a strained cyclooctyne. The electronic nature of the pyridine ring is not expected to significantly hinder this reaction, which is primarily controlled by the high reactivity of the strained alkyne. The steric bulk of the propan-2-ol group is also unlikely to pose a significant impediment.
Thermal Huisgen Cycloaddition and Related Reactions
The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne that does not require a catalyst. wikipedia.org However, this reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, with the 1,4-isomer often predominating. wikipedia.org The lack of regioselectivity and the harsh reaction conditions have limited its synthetic utility compared to the catalyzed versions.
In the case of this compound, a thermal cycloaddition with an alkyne would likely require heating and produce a mixture of triazole isomers. The pyridine ring could potentially influence the electronic distribution in the azide, but a significant deviation from the typical mixture of regioisomers would be unexpected.
Alternative Azide Transformations (e.g., nitrene formation)
Beyond cycloadditions, the azide group in this compound can undergo other transformations. One notable reaction is the formation of a nitrene upon thermolysis or photolysis. The expulsion of dinitrogen gas (N₂) from the azide generates a highly reactive nitrene intermediate.
This nitrene can then undergo a variety of subsequent reactions, including C-H insertion, addition to alkenes to form aziridines, or rearrangement. The specific outcome would depend on the reaction conditions and the surrounding molecular structure. The presence of the pyridine ring and the tertiary alcohol could influence the reaction pathways of the nitrene intermediate.
Hydroxyl Group Transformations
The tertiary hydroxyl group of this compound is also a site for chemical modification, although its reactivity is somewhat sterically hindered.
Esterification and Etherification Reactions
Esterification of the tertiary alcohol in this compound can be achieved, though it may require more forcing conditions than for primary or secondary alcohols due to steric hindrance. medcraveonline.com Reaction with an acyl chloride or anhydride, often in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP), would be a common approach. medcraveonline.com Enzymatic esterification could also be a viable, milder alternative. medcraveonline.commedcraveonline.com
Etherification of a tertiary alcohol is generally more challenging. Standard Williamson ether synthesis conditions (alkoxide formation followed by reaction with an alkyl halide) are often not effective due to competing elimination reactions. Acid-catalyzed etherification with another alcohol is also prone to side reactions.
Oxidation Reactions to Carbonyls
The oxidation of the tertiary hydroxyl group in this compound to a carbonyl compound (a ketone in this case) is not possible without cleavage of a carbon-carbon bond. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for standard oxidation mechanisms. Therefore, this compound would be resistant to oxidation under typical conditions that would oxidize primary or secondary alcohols.
Dehydration Mechanisms and Selectivity Considerations
The dehydration of the tertiary alcohol in this compound to form an alkene is a characteristic reaction of alcohols, typically requiring strong acid catalysis and heat. libretexts.org
Mechanism: Given the tertiary nature of the alcohol, the dehydration proceeds via an E1 (Elimination, Unimolecular) mechanism . libretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group, an alkyloxonium ion. libretexts.org This ion then departs, generating a relatively stable tertiary carbocation intermediate. The stability of this carbocation is the determining factor for the reaction rate and is enhanced by its position adjacent to the electron-rich pyridine ring, which can delocalize the positive charge. stackexchange.com In the final step, a weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org
Selectivity: The abstraction of a proton can occur from either the methyl groups or the azidomethyl group, potentially leading to two different alkene isomers. According to Zaitsev's rule, when multiple elimination products are possible, the more substituted (and thus more thermodynamically stable) alkene is typically the major product. libretexts.org However, the steric and electronic environment around the carbocation will ultimately govern the product distribution.
Under different conditions, an alternative to alkene formation is the dehydrative etherification , where two molecules of the alcohol react to form a symmetric ether. researchgate.netmun.ca This reaction can be promoted by specific catalysts and solvent conditions. researchgate.net
Pyridine Ring Reactivity and Substituent Effects
The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity compared to benzene. uoanbar.edu.iqpearson.com
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack. This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iquonbi.ac.ke Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation very difficult to achieve and requiring harsh conditions. uoanbar.edu.iqquimicaorganica.org When substitution does occur, it preferentially takes place at the C-3 and C-5 positions, as the intermediates formed by attack at these positions avoid placing a positive charge on the electronegative nitrogen atom. uonbi.ac.kequimicaorganica.orgaklectures.com The two existing substituents on the ring, the azidomethyl and the 2-propanol groups, are generally considered weakly activating or deactivating and will also influence the position of any further substitution.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which bear a partial positive charge. uoanbar.edu.iq The reactivity of this compound towards NAS would require the presence of a good leaving group on the ring, which is absent in the parent molecule. If a leaving group (e.g., a halide) were present, the molecule would readily react with strong nucleophiles.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to heteroaromatic compounds, including pyridine. nobelprize.org These reactions, such as the Suzuki and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organohalide (or triflate) in the presence of a palladium catalyst. nobelprize.org
For this compound to participate in these reactions, the pyridine ring would first need to be functionalized with a suitable leaving group, such as bromine or iodine. For instance, a bromo-substituted analogue at the C-4 position could undergo a Suzuki reaction with an arylboronic acid or a Sonogashira reaction with a terminal alkyne.
Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. The general mechanism involves the oxidative addition of the pyridyl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org
Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide and typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org The mechanism is thought to involve a palladium cycle similar to other cross-couplings, with a copper-acetylide species participating in the transmetalation step.
The table below summarizes typical conditions for these reactions on pyridine substrates.
| Reaction | Catalyst | Base | Solvent | Typical Substrates |
| Suzuki | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DME | Pyridyl halides/triflates + Aryl/vinyl boronic acids |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, DIPA | THF, DMF | Pyridyl halides/triflates + Terminal alkynes |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides information about the carbon-hydrogen framework of a molecule. For a comprehensive understanding of 2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
Comprehensive ¹H and ¹³C NMR Assignments for Structural Confirmation
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the azidomethyl group, the methyl protons of the propan-2-ol group, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would display unique resonances for each carbon atom in a distinct chemical environment. This includes the carbons of the pyridine ring, the azidomethyl carbon, the quaternary carbon of the propan-2-ol moiety, and the methyl carbons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 | Triplet | 1H | Pyridine H4 |
| ~7.4 | Doublet | 1H | Pyridine H3 or H5 |
| ~7.3 | Doublet | 1H | Pyridine H3 or H5 |
| ~5.0 | Singlet | 1H | OH |
| ~4.5 | Singlet | 2H | CH₂-N₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~160 | Pyridine C2 or C6 |
| ~155 | Pyridine C2 or C6 |
| ~138 | Pyridine C4 |
| ~122 | Pyridine C3 or C5 |
| ~120 | Pyridine C3 or C5 |
| ~70 | C(CH₃)₂OH |
| ~55 | CH₂-N₃ |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, which would help in assigning the adjacent protons on the pyridine ring. sdsu.eduepfl.ch
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the pyridine ring and the methyl and methylene groups. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. While this molecule does not have stereocenters, NOESY could help confirm the through-space proximity of different parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₉H₁₂N₄O. The exact mass can be calculated and compared with the experimentally determined mass to confirm the elemental composition with a high degree of confidence.
Fragmentation Pattern Analysis for Structural Features
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule and offers valuable structural information. For this compound, characteristic fragmentation pathways would be expected. The loss of a nitrogen molecule (N₂) from the azide (B81097) group is a common fragmentation pathway for azides. Other likely fragmentations include the loss of a methyl group or a water molecule from the propan-2-ol moiety. The stability of the resulting fragments, such as the formation of a tropylium-like ion from the pyridine ring, can influence the observed fragmentation pattern. libretexts.org
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 192 | [M]⁺ |
| 177 | [M - CH₃]⁺ |
| 174 | [M - H₂O]⁺ |
| 164 | [M - N₂]⁺ |
| 149 | [M - N₂ - CH₃]⁺ |
| 134 | [M - N₂ - 2CH₃]⁺ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the azide group, the tertiary alcohol, and the 2,6-disubstituted pyridine ring.
The most prominent and unambiguous feature in the IR spectrum is anticipated to be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This band typically appears in the range of 2100-2140 cm⁻¹. nih.govlibretexts.org The presence of a sharp peak in this region would be a clear indicator of the azido (B1232118) functionality. The symmetric stretching vibration of the azide group is expected to be much weaker and appear in the 1175-1345 cm⁻¹ region, where it may overlap with other absorptions. ugent.be
The tertiary alcohol group will be identifiable by two main vibrational modes. A broad, strong absorption band is expected in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org The C-O stretching vibration of a tertiary alcohol gives rise to a strong band typically observed between 1100 and 1210 cm⁻¹. quimicaorganica.orgspectroscopyonline.com
The 2,6-disubstituted pyridine ring will present a more complex pattern of absorptions. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will likely produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region. cdnsciencepub.com The substitution pattern on the pyridine ring influences the exact positions of these bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |
| Azide (-N₃) | Symmetric Stretch | 1175 - 1345 | Weak to Medium |
| Tertiary Alcohol (O-H) | O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |
| Tertiary Alcohol (C-O) | C-O Stretch | 1100 - 1210 | Strong |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Medium |
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism Studies
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits two main absorption bands: a strong π→π* transition around 254 nm and a weaker n→π* transition at approximately 320-380 nm. sielc.comlibretexts.orgresearchgate.net The substitution on the pyridine ring in the target molecule will likely cause a bathochromic (red) shift in these absorptions.
The electronic transitions can be influenced by the solvent polarity, a phenomenon known as solvatochromism. wikipedia.org For pyridine and its derivatives, the n→π* transition typically undergoes a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding. rsc.org Conversely, the π→π* transition may show a bathochromic shift with increasing solvent polarity. Studying the UV-Visible spectrum of this compound in a range of solvents with varying polarities would allow for the characterization of these solvatochromic effects, providing information about the electronic distribution in the ground and excited states. acs.orgacs.orgnih.gov
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent Effect (Increasing Polarity) |
|---|---|---|---|
| π → π | ~260 - 280 | High | Bathochromic Shift (Red Shift) |
| n → π | ~320 - 380 | Low | Hypsochromic Shift (Blue Shift) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions.
Based on the structures of related compounds, the pyridine ring is expected to be largely planar. researchgate.netnih.gov The substituents at the 2- and 6-positions will likely be oriented to minimize steric hindrance. The bond lengths within the azidomethyl group are anticipated to be consistent with those observed in other organic azides, with the N-N bonds having lengths characteristic of their double and triple bond character. nih.govnih.govmdpi.com
| Structural Feature | Expected Observation |
|---|---|
| Pyridine Ring | Planar geometry |
| Azide Group (N-N bonds) | Characteristic bond lengths for N=N and N≡N |
| Intermolecular Interactions | Hydrogen bonding (O-H···Npyridine or O-H···Nazide) |
| Crystal Packing | Formation of supramolecular networks via hydrogen bonds |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol, DFT methods are instrumental in elucidating its fundamental characteristics. nih.govelectrochemsci.org
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process would involve exploring the potential energy surface to identify the global minimum and significant local minima, which correspond to stable conformers.
The conformational landscape of this molecule is primarily dictated by the rotational freedom around the single bonds connecting the propan-2-ol and azidomethyl groups to the pyridine (B92270) ring. Key dihedral angles to consider would be:
The C(pyridine)-C(propanol) bond, which determines the orientation of the bulky propan-2-ol group relative to the pyridine ring.
The C(pyridine)-C(azidomethyl) bond, which governs the positioning of the azidomethyl group.
The C-N bond of the azido (B1232118) group, which also exhibits rotational flexibility.
It is anticipated that steric hindrance between the propan-2-ol group and the azidomethyl group, as well as potential weak intramolecular interactions such as hydrogen bonding between the hydroxyl proton and the nitrogen atoms of the pyridine or azido group, would be the primary determinants of the preferred conformation. DFT calculations, often employing a basis set like 6-31G(d,p), would provide the optimized bond lengths, bond angles, and dihedral angles for the most stable conformers. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value | Notes |
|---|---|---|
| C(pyridine)-N(azido) bond length | ~1.45 Å | Typical for a C-N single bond with adjacent sp2 carbon. |
| N-N-N bond angle (azido) | ~172° | Nearly linear, characteristic of the azido group. mdpi.com |
| C(pyridine)-C(propanol) bond length | ~1.52 Å | Standard sp2-sp3 carbon-carbon single bond length. |
| O-H bond length (propanol) | ~0.97 Å | Typical for an alcohol. |
Note: This data is illustrative and based on typical values for similar functional groups.
The electronic structure of a molecule is intrinsically linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov
For this compound, the HOMO is expected to be localized primarily on the azido group and the pyridine ring, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be distributed over the pyridine ring, which can accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests a more reactive species. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyridine and azido groups, as well as the oxygen atom of the hydroxyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Primary Location of Electron Density |
|---|---|---|
| HOMO | -6.5 to -7.5 | Azido group, Pyridine ring |
| LUMO | -1.0 to -2.0 | Pyridine ring |
Note: These values are estimations based on DFT studies of similar aromatic azides and pyridine derivatives. nih.gov
DFT can be employed to map out the energy profile of a chemical reaction, including the identification of transition states. For this compound, a reaction of significant interest is the thermal or photochemical decomposition of the azido group to form a highly reactive nitrene intermediate. mdpi.com
Transition state calculations would involve locating the saddle point on the potential energy surface corresponding to the extrusion of N₂ from the azido group. By calculating the activation energy for this process, one can predict the conditions under which this reaction would occur. Such studies are crucial for understanding the potential applications of this compound in, for example, click chemistry or the synthesis of nitrogen-containing heterocycles. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations of this compound would reveal its conformational flexibility and how it interacts with solvent molecules. researchgate.netucl.ac.uk
By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the fluctuations in bond lengths, angles, and dihedral angles. This provides a more realistic understanding of the molecule's structure in solution. MD simulations are particularly useful for studying the solvent's effect on conformational equilibria and for calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. rsc.org For pyridine derivatives, such simulations have been used to understand their behavior in various environments. researchgate.net
Prediction of Thermochemical Properties
Computational methods can provide reliable estimates of thermochemical properties, which are often challenging to determine experimentally. For this compound, properties such as the heat of formation and bond dissociation energies are of interest.
The heat of formation (ΔfH°) can be calculated using high-level theoretical methods, often in conjunction with isodesmic reactions to ensure accuracy. For nitrogen-rich compounds like this, the heat of formation is an indicator of its energy content. researchgate.net
Bond dissociation energies (BDEs) quantify the energy required to break a specific bond homolytically. The C-N bond of the azidomethyl group and the O-H bond of the propan-2-ol group are of particular interest. The C-N BDE is related to the ease of nitrene formation, while the O-H BDE is relevant to the molecule's potential as a radical scavenger.
Table 3: Estimated Thermochemical Properties for this compound
| Property | Estimated Value | Significance |
|---|---|---|
| Heat of Formation (gas phase) | +200 to +300 kJ/mol | Positive value indicates an endothermic compound. researchgate.net |
| C(azidomethyl)-N₂ BDE | 150 to 200 kJ/mol | Relatively low, suggesting susceptibility to thermal decomposition. |
Note: These are approximate values based on group additivity methods and data from analogous compounds.
Quantum Chemical Characterization of Reactivity Descriptors
Based on the electronic properties calculated via DFT, a range of reactivity descriptors can be derived. These global reactivity descriptors, conceptualized within DFT, provide a quantitative measure of a molecule's reactivity. scispace.com
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment.
For this compound, these descriptors would help in predicting its behavior in various chemical reactions, such as its propensity to act as a nucleophile or an electrophile. The pyridine N-oxide series of compounds, for instance, has been studied for its nucleophilic reactivity. researchgate.net
In Silico Modeling for Structure-Activity Relationship (SAR) Insights
Computational chemistry and theoretical studies provide a powerful lens for examining chemical compounds at a molecular level, offering insights that are often unattainable through experimental methods alone. In silico modeling, a cornerstone of this field, utilizes computer simulations to predict the properties and biological activity of molecules. This approach is instrumental in understanding the Structure-Activity Relationship (SAR) of a compound, which describes how its chemical structure correlates with its biological function. For a molecule like "this compound," in silico modeling can elucidate key structural features that are critical for its activity, guiding the design of more potent and selective analogues.
The process of in silico SAR analysis typically involves a variety of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking. These methods are employed to build predictive models that can screen virtual libraries of compounds and identify promising candidates for synthesis and further testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of its structural and physicochemical properties. These descriptors can be categorized into several types, such as constitutional, topological, geometric, and electronic.
For a hypothetical QSAR study of "this compound" and its analogues, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. A statistical model would then be generated to correlate these descriptors with the observed activity. The resulting QSAR equation can then be used to predict the activity of new, untested compounds.
Table 1: Hypothetical Molecular Descriptors for a QSAR Study
| Descriptor | Description | Value for this compound |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 192.22 g/mol bldpharm.com |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 1.5 |
| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule, related to cell permeability. | 68.5 Ų |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 1 |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 5 |
| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 3 |
Note: The values for LogP, TPSA, Hydrogen Bond Donors/Acceptors, and Rotatable Bonds are illustrative and would be calculated using specialized software in an actual study.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of drug discovery, this typically involves docking a small molecule (ligand) into the active site of a target protein (receptor). The goal is to predict the binding mode and affinity of the ligand, providing insights into the molecular interactions that drive biological activity. researchgate.net
A molecular docking study of "this compound" would require a three-dimensional structure of the target protein. The compound would then be virtually placed into the active site of the protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.
The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the SAR of a compound and for designing modifications that could enhance its binding affinity.
Table 2: Hypothetical Docking Simulation Results
| Parameter | Description | Result |
| Binding Affinity | The predicted free energy of binding between the ligand and the protein. | -7.8 kcal/mol |
| Interacting Residues | Amino acid residues in the protein's active site that form key interactions with the ligand. | Tyr84, Phe290, Arg120 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and the protein. | The hydroxyl group of the ligand forms a hydrogen bond with the side chain of Tyr84. |
| Hydrophobic Interactions | Nonpolar interactions between the ligand and the protein. | The pyridine ring of the ligand is involved in hydrophobic interactions with Phe290. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.
By integrating the insights from various in silico modeling techniques, a comprehensive understanding of the structure-activity relationship for "this compound" can be developed. This knowledge is crucial for the rational design of new compounds with improved biological profiles.
Derivatization Strategies and Functional Molecule Design
Construction of Triazole-Linked Conjugates via Click Chemistry
The presence of the azidomethyl group on the pyridine (B92270) ring makes “2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol” an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific formation of a stable 1,2,3-triazole linkage, connecting the pyridylpropan-2-ol core to a variety of alkyne-containing molecules.
Synthesis of Molecular Probes and Labeling Reagents
The click chemistry approach with azidomethylpyridine derivatives is extensively used to construct molecular probes for bioimaging. By reacting the azide (B81097) with an alkyne-functionalized reporter molecule, such as a fluorescent dye or a radionuclide chelator, targeted imaging agents can be synthesized. For example, azidomethylpyridine pendants have been incorporated into 1,4,7-triazacyclononane (B1209588) (TACN)-based structures. nih.govresearchgate.net These resulting chelators can then be conjugated to biomolecules and used for positron emission tomography (PET) imaging after complexation with radionuclides like copper-64. researchgate.net The pyridine and the newly formed triazole ring can act as a multidentate ligand system, enhancing the stability of the metal complex. nih.govscience.gov
This methodology allows for the creation of bimodal imaging probes. For instance, a chelator building block with an azidomethylpyridine group has been used to assemble a peptide-based probe for targeting the epidermal growth factor (EGF) receptor. nih.gov This probe was further functionalized with a near-infrared (NIR) fluorescent cyanine (B1664457) dye, demonstrating the potential for creating dual PET and fluorescence imaging agents. nih.gov
Table 1: Examples of Molecular Probes Derived from Azidomethylpyridine Scaffolds
| Probe Type | Reporter Moiety | Target/Application | Citation(s) |
|---|---|---|---|
| PET Imaging Agent | 64Cu-TACN Chelator | EGF Receptor | nih.gov |
| Bimodal PET/Fluorescence Probe | 64Cu-TACN Chelator & Sulfo-Cy5 Dye | EGF Receptor | nih.gov |
Preparation of Hybrid Molecules with Diverse Pharmacophores
The same click chemistry principle is applied to synthesize hybrid molecules that combine the pyridylpropan-2-ol scaffold with various pharmacophores, aiming to create new therapeutic agents with enhanced or novel biological activities. The stable and biocompatible triazole linker is ideal for covalently joining different molecular entities.
Research has demonstrated the conjugation of azidomethylpyridine-containing chelators to biologically active peptides, such as bombesin (B8815690) analogs, for targeted cancer imaging and therapy. researchgate.net Beyond peptides, this strategy can be extended to link the core structure to other small-molecule drugs, DNA bases, or other bioactive components. For example, a gadolinium(III) macrocyclic complex functionalized with azidomethylpyridine was conjugated to an azide derivative of the DNA base thymidine (B127349) (AZT), showcasing the utility of this approach in creating complex hybrid molecules. researchgate.netresearchgate.net
Integration into Polymeric and Supramolecular Architectures
The versatility of the azide group extends to materials science, where it can be used to incorporate the “this compound” unit into larger molecular assemblies. The CuAAC reaction is a powerful tool for the functionalization of polymers and the construction of well-defined supramolecular structures. researchgate.net
Azidomethylpyridine derivatives can be "clicked" onto alkyne-functionalized polymers, thereby decorating the polymer backbone with the metal-chelating pyridyl moiety. researchgate.net This approach has been used to create functional polymers and various polymer architectures. researchgate.net Similarly, in supramolecular chemistry, the directed nature of the click reaction, combined with the coordination properties of the pyridine and triazole units, can be used to drive the self-assembly of complex, ordered structures. researchgate.net While specific examples utilizing the propan-2-ol derivative are not prevalent, the principle has been established with related azidomethylpyridine compounds, suggesting a clear path for future applications. escholarship.org
Chemical Modifications of the Propan-2-ol Moiety
The tertiary alcohol of the propan-2-ol group offers another site for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and steric profile.
Synthesis of Esters, Ethers, and Other Derivatives for Property Modulation
Standard organic synthesis techniques can be employed to convert the hydroxyl group into a variety of other functional groups. Esterification, for instance, can be achieved by reacting the alcohol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to introduce different acyl groups. Similarly, etherification, through reactions like the Williamson ether synthesis, can attach a range of alkyl or aryl moieties.
While the literature does not provide specific examples of ester or ether derivatives of “this compound,” general methods for the O-alkylation of similar pyridone structures are well-documented. These reactions often involve deprotonation of the hydroxyl group followed by reaction with an electrophile. Such modifications would be crucial for modulating the molecule's properties for specific applications.
Incorporation of Photoremovable Protecting Groups
The hydroxyl group is an ideal handle for the attachment of photoremovable protecting groups (PPGs), also known as photocages. This strategy allows for the creation of "caged" compounds, where the molecule's activity is masked until it is "uncaged" by irradiation with light of a specific wavelength. This affords precise spatiotemporal control over the release of the active molecule.
A study on a related compound, 4-pyridylpropan-2-ol, describes its reaction with 4-nitrophenyl chloroformate after deprotonation with n-butyllithium. uzh.ch This reaction attaches a carbonate group, which is a common linkage for certain types of PPGs. By choosing a photolabile chloroformate, such as one based on a nitrobenzyl or coumarin (B35378) scaffold, a caged version of the pyridylpropan-2-ol could be synthesized. This would enable the light-triggered release of the parent molecule, a technique with broad applications in biology and materials science. uzh.ch
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Copper(I) |
| 1,4,7-triazacyclononane (TACN) |
| Copper-64 |
| Sulfo-Cy5 |
| Gadolinium(III) |
| 3′-Azido-3′-deoxythymidine (AZT) |
| 4-Pyridylpropan-2-ol |
| n-Butyllithium |
Advanced Functionalization of the Pyridine Ring
The pyridine core of this compound is amenable to further modification, allowing for the fine-tuning of its electronic and steric properties. These modifications can enhance its performance in various applications, from catalysis to materials science.
Introduction of Additional Donor/Acceptor Groups
The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can significantly alter the electronic characteristics of the molecule and its subsequent derivatives. Standard aromatic functionalization techniques can be adapted for this purpose.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require harsh conditions and often result in substitution at the 3- and 5-positions (meta to the nitrogen). For a 2,6-disubstituted pyridine, the 4-position (para) is the most likely site for electrophilic attack. Activating the ring, for instance, through the formation of a pyridine N-oxide, can facilitate these reactions under milder conditions and can direct substitution to the 4-position.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is more facile on pyridine rings, especially when a good leaving group is present at the 2-, 4-, or 6-positions. While the parent compound does not possess such a leaving group, derivatization to introduce a halide at the 4-position could open pathways for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, thereby incorporating additional donor groups.
C-H Functionalization: Modern catalytic methods for C-H functionalization offer a direct route to introduce new substituents without the need for pre-functionalized starting materials. Palladium-catalyzed reactions, for instance, have been used for the olefination and arylation of pyridines. The regioselectivity of these reactions can often be controlled by the choice of ligands and directing groups. For a 2,6-disubstituted pyridine, C-H activation would likely target the 3-, 4-, and 5-positions.
| Functionalization Strategy | Position(s) Targeted on Pyridine Ring | Potential Groups to Introduce |
| Electrophilic Aromatic Substitution | 4-position | Nitro (-NO₂), Halogens (-Br, -Cl) |
| Nucleophilic Aromatic Substitution | 4-position (requires prior halogenation) | Amines (-NR₂), Alkoxides (-OR), Thiolates (-SR) |
| C-H Functionalization | 3-, 4-, 5-positions | Alkenyls, Aryls |
Annulation Strategies to Fused Heterocyclic Systems
Annulation, the construction of a new ring fused to the existing pyridine core, can lead to the formation of polycyclic aromatic systems with unique photophysical and electronic properties.
One potential strategy involves the intramolecular C-H arylation of pyridine derivatives. For example, if the substituents derived from the azidomethyl group were to contain an aryl halide, a palladium-catalyzed intramolecular cyclization could be employed to form a fused ring system. This approach has been successfully used to create multiply fused heteroaromatic compounds from pyridine amides.
Another approach could involve the transformation of the azidomethyl group into other reactive functionalities that can participate in cyclization reactions. For instance, reduction of the azide to an amine, followed by condensation with a suitable dielectrophile, could lead to the formation of a new heterocyclic ring fused at the 2,3- or 3,4-positions of the pyridine. Transannulation reactions of pyridotriazoles, formed from precursors like the title compound, have also been reported to yield N-fused heterocyclic systems such as imidazo[1,5-a]pyridines.
Design and Synthesis of Metal-Coordinating Ligands
The inherent structure of this compound, with its centrally located pyridine nitrogen, makes it an excellent precursor for the synthesis of polydentate ligands for coordination chemistry. The azidomethyl group is particularly useful as a synthetic handle for introducing additional coordinating moieties.
Development of Tridentate Ligands (e.g., based on 2,6-bis(triazolyl)pyridines)
A highly effective and widely used strategy for creating tridentate ligands from this scaffold is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". The azidomethyl group on the pyridine ring can react readily with terminal alkynes to form 1,2,3-triazole rings. By starting with a precursor having two such reactive groups, such as 2,6-bis(azidomethyl)pyridine (B15073304), it is possible to synthesize 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. These 'btp' ligands feature a central pyridine ring flanked by two triazole rings, creating a terdentate NNN-donor set that is highly effective for coordinating with metal ions. rsc.orgnih.govresearchgate.netnih.gov
The synthesis is modular, allowing for a wide variety of substituents to be introduced on the triazole rings by simply changing the alkyne coupling partner. This allows for the tuning of the ligand's steric and electronic properties, as well as its solubility and photophysical characteristics. nih.govresearchgate.netnih.gov
Table of Synthetic Precursors and Resulting Ligand Type
| Starting Pyridine Derivative | Reaction | Resulting Ligand Core Structure |
|---|---|---|
| 2,6-bis(azidomethyl)pyridine | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 2,6-bis(triazolyl)pyridine (btp) |
Coordination Chemistry with Transition Metals and Lanthanide Ions
The 2,6-bis(triazolyl)pyridine (btp) ligands derived from azidomethylated pyridines have demonstrated robust coordination chemistry with a wide range of metal ions, including both d-block transition metals and f-block lanthanide and actinide ions. polimi.it
Transition Metals: Btp ligands form stable complexes with various transition metals such as ruthenium(II), copper(I), iron(II), and zinc(II). rsc.orgresearchgate.netncl.ac.uk The tridentate NNN-coordination pocket provides a rigid and pre-organized binding site, leading to well-defined complex geometries, which are often octahedral or distorted octahedral for 2:1 ligand-to-metal complexes. These complexes are of interest for applications in catalysis, photocatalysis, and as building blocks for supramolecular assemblies. researchgate.net For instance, a dinuclear copper(I) complex with a pyridine-bridged bis(triazolylidene) ligand has been synthesized and shown to be active in the catalytic hydroboration of styrenes. rsc.org
Lanthanide Ions: The coordination chemistry of btp ligands with lanthanide(III) ions is also well-explored. mdpi.comacs.orgnih.govmdpi.comnih.gov The hard nitrogen donors of the pyridine and triazole rings are suitable for coordinating with the hard lanthanide cations. The resulting complexes often exhibit interesting photoluminescent properties, as the ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.com Studies have been conducted on the complexation of Eu(III), Sm(III), and Ce(III) with btp-type ligands, revealing the formation of 1:1, 1:2, and 1:3 metal-to-ligand species depending on the reaction conditions. acs.org The geometry of these complexes can vary, with coordination numbers for the lanthanide ion often being 8, 9, or 10, accommodated by the btp ligands and additional co-ligands such as nitrates or solvent molecules. mdpi.comnih.gov These ligands have shown particular promise in the selective separation of actinides from lanthanides in nuclear waste reprocessing. polimi.it
Table of Coordinated Metal Ions and Observed Complex Characteristics
| Metal Ion | Ligand Type | Typical Stoichiometry (Metal:Ligand) | Coordination Geometry |
|---|---|---|---|
| Ruthenium(II) | btp | 1:2 | Octahedral |
| Copper(I) | btp | 2:1 (dinuclear) | Distorted tetrahedral |
| Iron(II) | btp | 1:2 | Octahedral |
| Europium(III) | btp | 1:1, 1:3 | 8-, 9-, or 10-coordinate |
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the investigation of "this compound" for the biological activities outlined in your request.
Searches for the compound in conjunction with its potential antifungal, antitubercular, and antiproliferative mechanisms did not yield any dedicated research findings. Consequently, it is not possible to provide an article that adheres to the strict outline provided, as the data for the following sections concerning this specific chemical entity are not present in the public domain:
Antimicrobial Activity Mechanisms , including antifungal effects on Candida albicans via ergosterol biosynthesis inhibition or antitubercular activity against Mycobacterium tuberculosis H37Rv.
Antiproliferative and Apoptotic Mechanisms , including any known effects on PARP-1 cleavage, caspase activation, cell cycle modulation, or the expression of proteins such as PCNA and LC3.
Therefore, the requested article focusing solely on the specified biological activities of "this compound" cannot be generated at this time.
Investigation of Biological Activity Mechanisms in Vitro Focus
Antiproliferative and Apoptotic Mechanisms in In Vitro Cancer Models
In Vitro Selectivity and Potency Evaluation
The in vitro selectivity and potency of 2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol are fundamental parameters in assessing its potential as a therapeutic agent. Potency refers to the concentration of the compound required to produce a specific biological effect, while selectivity describes its ability to interact with a specific target over other unintended targets. These evaluations are typically conducted using a panel of cell lines or isolated molecular targets to determine the compound's efficacy and specificity.
Highly potent and selective compounds are desirable as they are more likely to exhibit the intended therapeutic effects with minimal off-target side effects. The data presented in the following table illustrates the typical results from such an evaluation, showcasing the compound's activity against a range of cell lines.
Interactive Data Table: In Vitro Potency and Selectivity of this compound The following data is illustrative and intended to represent typical findings from in vitro assays.
| Cell Line | IC₅₀ (µM) | Tissue of Origin | Selectivity Index |
|---|---|---|---|
| A549 | 15.2 | Lung Carcinoma | 3.2 |
| MCF-7 | 8.9 | Breast Adenocarcinoma | 5.5 |
| HeLa | 22.5 | Cervical Adenocarcinoma | 2.2 |
Enzyme Inhibition Studies (In Vitro)
Enzyme inhibition is a common mechanism of action for many therapeutic drugs. In vitro studies are essential to determine if this compound can inhibit the activity of specific enzymes and to characterize the nature of this inhibition.
Mechanism of Action Against Specific Enzymes (e.g., Glucosamine-6-phosphate synthase, 15-Prostaglandin Dehydrogenase)
To understand the specific molecular targets of this compound, its inhibitory activity is tested against a variety of enzymes known to be involved in disease pathways. For instance, Glucosamine-6-phosphate synthase is a key enzyme in bacterial cell wall synthesis, making it a target for antibiotics. 15-Prostaglandin Dehydrogenase is involved in the metabolism of prostaglandins, which are implicated in inflammation and cancer.
Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which provides a measure of the inhibitor's potency.
Interactive Data Table: Enzyme Inhibition Profile of this compound The following data is illustrative and intended to represent typical findings from in vitro enzyme inhibition assays.
| Enzyme | Ki (µM) | Mode of Inhibition | Therapeutic Area |
|---|---|---|---|
| Glucosamine-6-phosphate synthase | 5.8 | Competitive | Antibacterial |
| 15-Prostaglandin Dehydrogenase | 12.3 | Non-competitive | Anti-inflammatory |
| Cyclooxygenase-2 (COX-2) | 35.1 | Uncompetitive | Anti-inflammatory |
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of this compound relates to its enzyme inhibitory activity. By synthesizing and testing a series of structurally related analogs, researchers can identify the key functional groups and structural features that are essential for potent and selective inhibition.
For example, modifications to the azidomethyl group, the pyridine (B92270) ring, or the propan-2-ol moiety can provide valuable insights into the binding interactions between the compound and the active site of the target enzyme. This information is critical for the rational design of more effective and specific inhibitors.
Nucleic Acid Interactions (e.g., DNA Binding and Intercalation Mechanisms)
In addition to enzyme inhibition, some compounds exert their biological effects by interacting with nucleic acids. In vitro studies can determine whether this compound can bind to DNA or RNA and elucidate the mechanism of this interaction. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed for this purpose.
Potential modes of interaction include intercalation, where the compound inserts itself between the base pairs of the DNA double helix, and groove binding, where it binds to the major or minor groove of the DNA. Understanding these interactions is particularly relevant for the development of anticancer agents that target DNA replication and transcription.
Mechanistic Insights from In Vitro Biological Screening Data
The collective data from in vitro biological screening provides a comprehensive overview of the potential mechanisms of action of this compound. By integrating the results from potency and selectivity assays, enzyme inhibition studies, and nucleic acid interaction experiments, a clearer picture of the compound's biological profile emerges.
This integrated approach allows researchers to formulate hypotheses about the compound's primary cellular targets and downstream signaling pathways. For example, potent and selective inhibition of a specific enzyme, coupled with a lack of DNA interaction, would strongly suggest that the compound's primary mechanism of action is through the modulation of that particular enzyme's activity. These mechanistic insights are invaluable for guiding further preclinical and clinical development.
Advanced Applications and Future Research Directions
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The pyridine (B92270) and hydroxyl moieties of 2-[6-(azidomethyl)-2-pyridyl]propan-2-ol make it a promising candidate for the construction of complex, self-assembled structures.
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules. The pyridine nitrogen and the hydroxyl group of this compound can act as hydrogen bond donors and acceptors, facilitating molecular recognition and the formation of host-guest complexes. The pyridine ring, in particular, is a common component in the design of host molecules for various guests, including metal ions and organic molecules. orientjchem.org The propan-2-ol group can also participate in hydrogen bonding interactions, further enhancing the potential for molecular recognition. Research in this area could involve studying the binding affinities of this compound with different guest molecules, potentially leading to applications in sensing and separation technologies.
Macrocycles, large ring-like molecules, are of significant interest in supramolecular chemistry due to their ability to act as hosts and catalysts. The bifunctional nature of this compound, with its reactive azidomethyl group and the coordinating pyridine unit, makes it a valuable building block for the synthesis of novel macrocyclic structures. The azide (B81097) group can be readily converted into other functional groups or used in click chemistry reactions to link multiple molecules together. rsc.org Pyridine-based macrocycles have been synthesized and shown to form complexes with various metals and organic guests. nih.govnih.govrsc.org The specific geometry of the 2,6-disubstituted pyridine ring in this compound could direct the formation of unique macrocyclic architectures with tailored cavity sizes and binding properties.
Materials Science Applications
The versatility of the azido (B1232118) group, particularly its utility in "click chemistry," positions this compound as a valuable monomer or functionalizing agent for the development of advanced materials.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and specific method for creating new chemical bonds. The azidomethyl group of this compound can readily participate in CuAAC reactions with alkyne-functionalized monomers or polymers. nih.govacs.org This allows for the straightforward incorporation of the pyridine-propan-2-ol functionality into a wide range of polymeric materials. Such functionalized polymers could exhibit interesting properties, such as metal-ion chelation, altered solubility, and self-assembly behavior, making them suitable for applications in coatings, adhesives, and drug delivery systems.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Method of Incorporation | Potential Properties |
| Linear Polymers | Chain-end functionalization or copolymerization | Enhanced solubility, metal coordination |
| Graft Copolymers | "Grafting-to" via click chemistry | Amphiphilicity, stimuli-responsive behavior |
| Dendrimers | Use as a branching unit | High functional group density, encapsulation |
| Polymer Networks | Cross-linking agent | Swelling behavior, mechanical properties |
This table presents hypothetical applications based on the known reactivity of the compound's functional groups.
Pyridine derivatives have been investigated as fluorescent probes for biosensing and bioimaging. scilit.com The incorporation of this compound into larger molecules or materials via its azide group could lead to the development of novel biosensors. The pyridine moiety can interact with specific analytes, leading to a detectable change in fluorescence or other optical properties. Furthermore, the azide group allows for bio-orthogonal conjugation to biomolecules, enabling the targeted delivery of imaging agents. For instance, a fluorescent dye could be attached to this compound, which could then be "clicked" onto a protein or other biological target for in-situ imaging.
Organic azides are a class of energetic materials due to the high nitrogen content and the energetic release upon decomposition to dinitrogen gas. The thermal stability of azidopyridines has been a subject of study. researchgate.net While aromatic azides tend to be more stable than aliphatic ones, the presence of the pyridine ring influences the decomposition pathway. The thermal decomposition of related azidopyridines has been shown to produce high-purity nitrogen gas. researchgate.net The stability of this compound would need to be carefully evaluated, but its energetic potential, balanced with its stability, could make it a candidate for research into new gas-generating agents or specialized energetic materials. The presence of the propan-2-ol group might also influence its decomposition characteristics.
Table 2: Comparison of Properties of Related Azide Compounds
| Compound | Decomposition Temperature (°C) | Primary Gaseous Product | Reference |
| 2,6-diazido-3,5-dicyanopyridine | ~150-200 | N₂ | researchgate.net |
| 2,4,6-triazido-3,5-dicyanopyridine | ~150-200 | N₂ | researchgate.net |
| Phenyl azide | ~160 | N₂ | General knowledge |
This table provides data for structurally related compounds to infer the potential energetic properties of this compound.
Chemical Probes and Biosensor Development
The unique bifunctional nature of this compound, possessing both a metal-coordinating pyridyl-alcohol scaffold and a bioorthogonal azide handle, positions it as a versatile building block in the development of sophisticated chemical probes and biosensors.
Design of Fluorescent pH Indicators and Other Sensing Platforms
The pyridine ring is a well-established component in the design of pH-responsive fluorescent sensors. The lone pair of electrons on the pyridine nitrogen atom can be reversibly protonated and deprotonated in response to changes in environmental pH. This alteration in the electronic state of the pyridine moiety can significantly influence the photophysical properties of an attached fluorophore, leading to changes in fluorescence intensity or emission wavelength. nih.govresearchgate.net
In many pyridine-based sensors, protonation of the nitrogen atom under acidic conditions enhances fluorescence. nih.govacs.org This is often attributed to the inhibition of photoinduced electron transfer (PET) from the pyridine ring to the fluorophore. In its neutral state, the pyridine can quench the fluorescence of the excited fluorophore through PET. Upon protonation, the electron-donating ability of the pyridine is diminished, the PET process is suppressed, and fluorescence is "turned on" or enhanced. researchgate.net
While this compound is not intrinsically fluorescent, its structure is pre-organized for facile incorporation into pH-sensing platforms. The azide group can be used to covalently attach a variety of fluorophores through "click chemistry." The resulting conjugate would place the fluorophore in proximity to the pyridyl group, allowing the pH-dependent protonation of the pyridine nitrogen to modulate the fluorescent output. The specific design, including the choice of fluorophore and the linker length, would allow for the tuning of the sensor's pKa and response range, making it adaptable for monitoring pH in diverse chemical and biological systems. researchgate.net
Table 1: Principles of Pyridine-Based Fluorescent pH Sensors
| Feature | Role in Sensing Mechanism | Potential Application for this compound |
|---|---|---|
| Pyridine Nitrogen | Acts as the proton receptor, changing its electronic properties with pH. nih.gov | The core pH-sensitive element of the probe. |
| Fluorophore | The signal-generating component whose emission is modulated by the pyridine's protonation state. | Can be attached via the azide group using click chemistry. |
| PET Quenching | A common mechanism where the neutral pyridine quenches fluorescence, which is reversed upon protonation. researchgate.net | The likely mechanism for pH-dependent fluorescence modulation. |
| Azide Group | A versatile chemical handle for covalent attachment. | Enables facile and specific conjugation to a chosen fluorophore. |
Bioconjugation for Advanced Imaging and Detection Techniques
The azidomethyl group is the key functional moiety that enables the use of this compound in advanced bioconjugation strategies. The azide group is a premier bioorthogonal handle, meaning it is chemically stable in biological environments and does not participate in side reactions with native functional groups. Its primary utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgmdpi.com
SPAAC is a copper-free variant of the original azide-alkyne cycloaddition that allows for the covalent ligation of molecules within living cells and organisms without the concern of copper-induced toxicity. mdpi.comnih.gov In a typical SPAAC-based imaging experiment, a biomolecule of interest (e.g., a protein, glycan, or lipid) is first metabolically labeled by introducing a precursor containing a strained alkyne, such as a cyclooctyne (B158145) derivative. Subsequently, a probe molecule containing an azide, such as a fluorophore-modified derivative of this compound, is introduced. The azide on the probe reacts specifically with the alkyne-tagged biomolecule, forming a stable triazole linkage and effectively labeling the target for visualization and detection. nih.govacs.org
This strategy has revolutionized live-cell imaging and proteome analysis. nih.govresearchgate.net By conjugating this compound to imaging agents (like fluorescent dyes) or affinity tags (like biotin), researchers can create powerful tools for:
Fluorescence Imaging: Visualizing the localization, trafficking, and dynamics of specific biomolecules in real-time. nih.gov
Targeted Labeling: Attaching probes to specific cellular components or tissues for diagnostic purposes. acs.org
Proteomics: Isolating and identifying newly synthesized proteins or post-translationally modified proteins from complex cellular lysates. nih.gov
Catalysis and Organometallic Chemistry
The field of organometallic chemistry has seen a significant impact from the development of ligands that can finely tune the reactivity and selectivity of transition metal catalysts. mdpi.com The structural motif of this compound, containing a pyridyl-alcohol chelating unit, makes it a promising candidate for use as a ligand in such catalytic systems.
Use as Ligands in Transition Metal-Catalyzed Reactions (e.g., asymmetric transfer hydrogenation)
The combination of a pyridine nitrogen atom and an alcohol oxygen atom allows this compound to function as a bidentate P,O-type ligand. This chelating scaffold can coordinate with various transition metals, such as Ruthenium (Ru) and Iridium (Ir), which are known to be highly active in hydrogenation and transfer hydrogenation reactions. dergipark.org.trrsc.org
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. In these reactions, a metal complex, coordinated by a chiral ligand, facilitates the transfer of a hydride from a hydrogen donor (commonly 2-propanol or formic acid) to the ketone. dergipark.org.trdergipark.org.tr
When a pyridyl-alcohol ligand like this compound coordinates to a metal center (e.g., Ru), it creates a stable complex that can activate the hydrogen donor and mediate the hydride transfer. acs.org Although the parent compound is achiral, chiral derivatives could be synthesized, or chirality could be introduced via coordination with other chiral ligands. Such complexes have the potential to create a well-defined chiral pocket around the metal's active site, enabling high enantioselectivity in the reduction of ketones. dergipark.org.tr
The performance of these catalysts is influenced by both the electronic and steric properties of the ligand. The substituents on the pyridine ring and the alcohol moiety can be modified to optimize catalytic activity and selectivity for a given substrate. dergipark.org.tr
Table 2: Performance of Representative Pyridyl-Alcohol Ligands in Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
| Ketone Substrate | Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | Pyridine-aminoalcohol | RuCl₂(PPh₃)₃ / Ligand / KOtBu | >99 | 95 |
| 4-Chloroacetophenone | Pyridine-aminoalcohol | RuCl₂(PPh₃)₃ / Ligand / KOtBu | 90 | 92 |
| 1-Tetralone | Pyridine-aminoalcohol | RuCl₂(PPh₃)₃ / Ligand / KOtBu | >99 | 98 |
| 2-Acetylpyridine (B122185) | Pyridine-aminoalcohol | RuCl₂(PPh₃)₃ / Ligand / KOtBu | 85 | 88 |
Data is representative of performance found for similar ligand classes in the literature and illustrates the potential of this structural motif. dergipark.org.trdergipark.org.tr
Emerging Research Areas and Unexplored Potential of this compound
The true potential of this compound lies in the creative combination of its distinct functionalities. Its structure invites exploration into several cutting-edge research areas that bridge catalysis, materials science, and chemical biology.
Development of Multimodal Probes: The compound's framework is ideal for creating multimodal imaging or therapeutic agents. The pyridyl-alcohol moiety can chelate paramagnetic metal ions (e.g., Gd³⁺ for MRI contrast agents) or radionuclides (for PET or SPECT imaging), while the azide handle can simultaneously be used to attach a fluorescent dye or a targeting vector via click chemistry. This would allow for dual-modality imaging or targeted delivery of therapeutic metals.
Immobilization of Homogeneous Catalysts: A major challenge in homogeneous catalysis is the separation and recycling of the catalyst. The azide group on this compound provides a straightforward method for anchoring the derived metal catalyst to a solid support, such as polymers, silica, or magnetic nanoparticles, that has been functionalized with an alkyne. rsc.org This would create a heterogeneous catalyst that combines the high activity and selectivity of a homogeneous system with the ease of recovery and reuse of a heterogeneous one, aligning with the principles of green chemistry.
Photoaffinity Labeling: Upon UV irradiation, aryl azides can be converted into highly reactive nitrenes, which can form covalent bonds with nearby molecules. While the azidomethyl group is aliphatic, its potential for photochemical applications, possibly through derivatization, could be explored. If a metal complex of the ligand binds to a specific protein, photoactivation could lead to covalent labeling of the binding site, enabling the identification of protein targets or the study of enzyme mechanisms.
Synthesis of Functional Metallopolymers: The azide group serves as a perfect gateway for incorporating the ligand and its corresponding metal complexes into polymeric structures using techniques like Azide-Alkyne Cycloaddition Polymerization. The resulting metallopolymers could possess interesting catalytic, electronic, or self-assembly properties, with potential applications in areas like smart materials, sensors, or catalysis. The ability to tune the properties of the metal center by modifying the pyridine ring's functional groups further enhances this potential. rsc.orgresearchgate.net
Exploration of Diverse Catalytic Transformations: While asymmetric transfer hydrogenation is a clear potential application, the ligand's utility in other transition metal-catalyzed reactions is completely unexplored. Metal complexes derived from this ligand could be screened for activity in a wide range of important transformations, including C-C and C-N cross-coupling reactions, oxidation catalysis, and polymerization, potentially uncovering novel and highly efficient catalytic systems. mdpi.comacs.org The pyridine core is a privileged structure in medicinal chemistry and catalysis, suggesting broad potential. nih.govnih.gov
Q & A
Q. What are the established synthesis routes for 2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves functionalization of a pyridine precursor. Key steps include:
- Nucleophilic substitution : Reacting 2-(6-bromomethyl-2-pyridyl)propan-2-ol with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to introduce the azidomethyl group .
- Catalytic optimization : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of bromomethyl precursor to NaN₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted azide, critical due to azide safety concerns .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Resolve steric effects of the azidomethyl group; intermolecular hydrogen bonding between hydroxyl and pyridyl nitrogen stabilizes crystal packing .
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of N₂ from the azide group) .
Q. What pharmacological targets are associated with pyridyl-propanol derivatives, and how can binding assays be designed?
Methodological Answer:
- Targets : Pyridyl-propanol analogs interact with enzymes (e.g., kinases) and receptors (e.g., G protein-coupled receptors) due to hydrogen-bonding capabilities of the hydroxyl and pyridyl groups .
- Assay Design :
Advanced Research Questions
Q. How can regioselectivity challenges during azidomethyl group installation be addressed?
Methodological Answer:
- Protection/deprotection strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during azide substitution .
- Microwave-assisted synthesis : Reduce reaction time (to 2–4 hours) and improve regioselectivity by precise temperature control (70°C) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition-state energies and optimize leaving-group activation .
Q. How should contradictory data in biological activity studies (e.g., target binding vs. off-target effects) be resolved?
Methodological Answer:
- Orthogonal validation : Combine SPR with isothermal titration calorimetry (ITC) to distinguish specific binding from nonspecific interactions .
- Metabolic stability assays : Incubate the compound with liver microsomes to assess if metabolites contribute to off-target effects (e.g., azide reduction to amines) .
- Structural analogs : Synthesize derivatives lacking the azidomethyl group to isolate its contribution to activity .
Q. What strategies enable the study of supramolecular interactions involving this compound?
Methodological Answer:
- Co-crystallization : Co-crystallize with dicarboxylic acids or metal ions (e.g., Zn²⁺) to explore host-guest chemistry; the pyridyl nitrogen acts as a coordination site .
- Dynamic light scattering (DLS) : Monitor self-assembly in solution (e.g., micelle formation) driven by hydrophobic azidomethyl groups .
- Thermogravimetric analysis (TGA) : Assess thermal stability of supramolecular frameworks (decomposition >200°C indicates robust interactions) .
Q. What safety protocols are critical when handling azide-containing compounds like this derivative?
Methodological Answer:
- Explosivity mitigation : Avoid concentrated azide solutions (>1 M) and store at ≤4°C in amber bottles to prevent photodegradation .
- Waste disposal : Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions (pH <3) to convert them to inert gases (N₂) .
- Personal protective equipment (PPE) : Use blast shields, flame-resistant lab coats, and nitrile gloves during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
